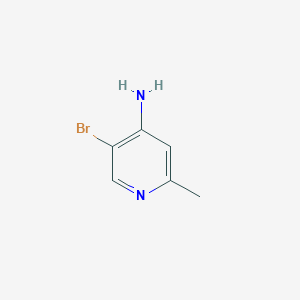

4-Amino-5-Bromo-2-Methylpyridine

Overview

Description

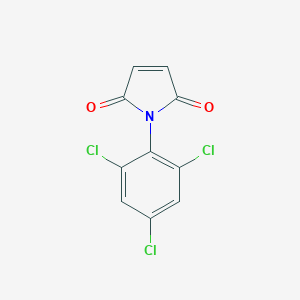

4-Amino-5-Bromo-2-Methylpyridine (4AB2MP) is an organic compound containing a bromine atom and two nitrogen atoms. It is a versatile compound that has found many applications in scientific research and in the laboratory. 4AB2MP is a useful reagent for the synthesis of various organic compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Amino-5-Bromo-2-Methylpyridine is used in the synthesis of various chemical compounds. It acts as an intermediate in the formation of diaminopyridines and other mixed compounds through reactions such as amination (Streef & Hertog, 2010). Moreover, it is a key component in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating its versatility in creating a wide array of chemically diverse derivatives (Ahmad et al., 2017).

Pharmaceutical and Biological Applications

In the realm of pharmaceuticals and biology, this compound derivatives have been investigated for their biological activities. For instance, certain pyridine derivatives exhibit significant anti-thrombolytic and biofilm inhibition activities, making them potential candidates for therapeutic applications (Ahmad et al., 2017).

Material Science and Corrosion Inhibition

This compound also finds use in material science, specifically in the field of corrosion inhibition. The derivatives of this compound have been explored for their potential to prevent corrosion, particularly in mild steel, demonstrating the compound's utility in industrial applications (Mert et al., 2014).

Crystallography and Structural Analysis

Crystallography studies often utilize derivatives of this compound to understand molecular interactions and structures. These studies provide valuable insights into the molecular arrangement and bonding patterns, contributing to the broader understanding of chemical and material properties (Gerhardt & Bolte, 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWNYHXYPFJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540245 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10460-50-1 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

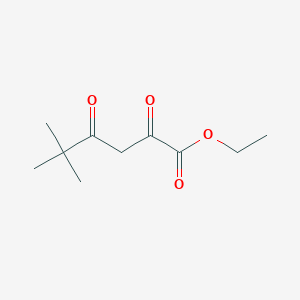

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)